molecular formula C13H9Cl2NO2S2 B11675713 (5E)-5-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11675713
M. Wt: 346.3 g/mol
InChI Key: WYTHGJWEHGQBLR-BJMVGYQFSA-N
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Description

(5E)-5-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group and a sulfur atom. The presence of dichloro and hydroxyphenyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield corresponding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

  • Quinone derivatives from oxidation.
  • Alcohol derivatives from reduction.
  • Substituted thiazolidinones from nucleophilic substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • (5E)-5-[(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Comparison:

    Structural Differences: While (5E)-5-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one contains dichloro and hydroxyphenyl groups, similar compounds may have different substituents such as methoxy or naphthyl groups.

    Reactivity: The presence of different substituents can significantly influence the reactivity and chemical behavior of these compounds.

    Applications: Each compound may have unique applications based on its specific chemical properties and biological activities.

Properties

Molecular Formula

C13H9Cl2NO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H9Cl2NO2S2/c1-2-3-16-12(18)10(20-13(16)19)5-7-4-8(14)6-9(15)11(7)17/h2,4-6,17H,1,3H2/b10-5+

InChI Key

WYTHGJWEHGQBLR-BJMVGYQFSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=S

Origin of Product

United States

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